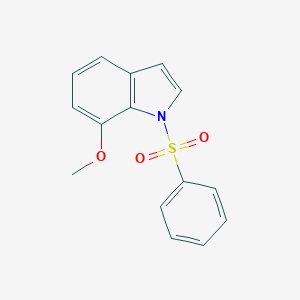

1-Benzenesulfonyl-7-methoxy-1H-indole

カタログ番号 B171939

CAS番号:

146073-32-7

分子量: 287.3 g/mol

InChIキー: JPLYCGNNGYBEQO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

1-Benzenesulfonyl-7-methoxy-1H-indole is a chemical compound with the molecular formula C15H13NO3S . It has a molecular weight of 287.34 .

Molecular Structure Analysis

The molecular structure of 1-Benzenesulfonyl-7-methoxy-1H-indole consists of a benzene ring attached to a sulfonyl group and a methoxy-substituted indole ring . The InChI code for this compound is 1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16 (15 (12)14)20 (17,18)13-7-3-2-4-8-13/h2-11H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzenesulfonyl-7-methoxy-1H-indole include a molecular weight of 287.34 and a molecular formula of C15H13NO3S .科学的研究の応用

Chemical Reactions and Derivatives

- Reactions with Pyridine Substrates : 1-Benzenesulfonyl-2-lithioindole, a related compound, reacts with various pyridine substrates, showing potential for creating diverse benzenesulfonyl derivatives of 2-(2′ -pyridyl)indole (Caixach et al., 1979).

Crystal Structures

- Crystal Structure Analysis : Studies on crystal structures of compounds including 1-Benzenesulfonyl-7-methoxy-1H-indole derivatives provide insights into their molecular geometry and interactions, contributing to the understanding of their chemical properties and potential applications (Palani et al., 2006).

Synthesis of Alkaloids

- Synthesis of Indole Alkaloids : It is used in the stereospecific synthesis of D(+)-tryptophan derivatives, crucial for the creation of Alstonia bisindole alkaloids (Allen et al., 1992).

Chemical Modification Techniques

- Introduction of Protecting Groups : The compound plays a role in the introduction of sulfonyl, acyl, and alkyl protecting groups on the nitrogen of indole, simplifying and improving the efficiency of this process (Ottoni et al., 1998).

Indole Alkaloid Synthesis

- Palladium-Catalyzed Heteroarylation : 1-Benzenesulfonyl-7-methoxy-1H-indole is used in the preparation of (2-Pyridyl)indoles, demonstrating its potential in indole alkaloid synthesis and offering a synthetic entry to various alkaloid structures (Amat et al., 1997).

Pharmaceutical Compound Synthesis

- Synthesis of Pharmaceutical Compounds : The molecule is instrumental in the synthesis of various pharmacologically significant substances, indicating its value in pharmaceutical research (Nagarathnam, 1992).

Metabolic Profiling

- Metabolic Profiling : Studies on S002-333, a compound involving 1-Benzenesulfonyl-7-methoxy-1H-indole, provide insights into its metabolism, stability, and species comparison, which are crucial for drug development (Saxena et al., 2016).

Chemical Modifications

- Selective Chemical Modifications : 1-Benzenesulfonyl-7-methoxy-1H-indole allows for selective chemical modifications like 3-amidation, expanding its utility in organic synthesis (Ortiz et al., 2017).

Safety and Hazards

特性

IUPAC Name |

1-(benzenesulfonyl)-7-methoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16(15(12)14)20(17,18)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLYCGNNGYBEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472434 | |

| Record name | 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146073-32-7 | |

| Record name | 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To a cooled (ice water bath) solution of 7-(methyloxy)-1H-indole (3 g, 20.38 mmol) in DMF (100 mL) was added sodium hydride (0.618 g, 24.46 mmol) portionwise. After 15 minutes a solution of benzenesulfonyl chloride (3.94 mL, 30.6 mmol) in 20 ml of DMF was added dropwise. The reaction mixture was stirred at RT for 24 h, at which time it was concentrated. The residue was dissolved in DCM (100 ml) and washed with water and brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography (Biotage; 0% to 100% DCM:Hex; 50 g-HP-silica gel column) to give 3.65 g of the title compound. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.65 (s, 3H), 6.60-6.75 (m, 2H), 7.08-7.22 (m, 2H), 7.40-7.62 (m, 3H), 7.77-7.92 (m, 3H). MS (ES) [M+H]+ 288.0.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

To a solution of 7-methoxyindole (1 eq) in DMF cooled in an ice bath was added NaH (60% dispersion in oil, 1.2 eq). The reaction was stirred for 1 hr at room temperature then recooled in an ice bath. Benzenesulfonyl chloride (1.1 eq) was added then the reaction was stirred for 2 hrs at room temperature. Water/ethyl acetate were added and the ethyl acetate layer was washed repeatedly (3×) with water. The ethyl acetate layer was concentrated and evaporated to dryness.

Name

Water ethyl acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)